molecular formula C15H13BrN2O2 B2783096 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 1903304-51-7

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2783096
CAS No.: 1903304-51-7
M. Wt: 333.185
InChI Key: DNLJYJZJEUBJAB-UHFFFAOYSA-N
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Description

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a bromophenyl group and a pyridin-3-yloxy group attached to an azetidin-1-yl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced.

    Introduction of the Bromophenyl Group: The bromophenyl group is attached via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • (3-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • (3-Methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Uniqueness

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(3-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLJYJZJEUBJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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